N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopropanecarboxamide
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Overview
Description
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopropanecarboxamide is a synthetic compound that features a thiophene ring, an oxane ring, and a cyclopropane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopropanecarboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring through ring-forming multicomponent reactions . The oxane ring can be synthesized via cyclization reactions involving appropriate precursors. The final step involves coupling the thiophene-oxane intermediate with cyclopropanecarboxamide using reagents such as organoboron compounds in Suzuki–Miyaura coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxane ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The cyclopropane carboxamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Substituted cyclopropane carboxamides.
Scientific Research Applications
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}adamantane-1-carboxamide
- N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclobutanecarboxamide
Uniqueness
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopropanecarboxamide is unique due to its specific combination of a thiophene ring, an oxane ring, and a cyclopropane carboxamide group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[(4-thiophen-2-yloxan-4-yl)methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c16-13(11-3-4-11)15-10-14(5-7-17-8-6-14)12-2-1-9-18-12/h1-2,9,11H,3-8,10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDNOLQRSFQRFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2(CCOCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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